Cas no 1133758-66-3 (2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine)

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine is a purine derivative with a chloro-substituted purine core and a (5-methylfuran-2-yl)methylamine side chain. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or nucleoside analogs. The chloro group at the 2-position enhances reactivity for further functionalization, while the furan moiety may contribute to improved solubility and binding interactions. Its structural features make it a valuable scaffold for exploring structure-activity relationships in drug discovery. The compound is typically handled under controlled conditions due to its sensitivity.
2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine structure
1133758-66-3 structure
商品名:2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine
CAS番号:1133758-66-3
MF:C11H10ClN5O
メガワット:263.683000087738
MDL:MFCD27271094
CID:4572375
PubChem ID:87660494

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
    • 9H-Purin-6-amine, 2-chloro-N-[(5-methyl-2-furanyl)methyl]-
    • 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine
    • MDL: MFCD27271094
    • インチ: 1S/C11H10ClN5O/c1-6-2-3-7(18-6)4-13-9-8-10(15-5-14-8)17-11(12)16-9/h2-3,5H,4H2,1H3,(H2,13,14,15,16,17)
    • InChIKey: ABAUGIZWACETCO-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=NC(Cl)=NC=2NCC2=CC=C(C)O2)NC=1

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • じょうきあつ: NO data available

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine セキュリティ情報

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-345914-5.0g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95.0%
5.0g
$3065.0 2025-03-18
Chemenu
CM452353-1g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%+
1g
$1137 2023-11-24
Enamine
EN300-345914-0.1g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95.0%
0.1g
$366.0 2025-03-18
Enamine
EN300-345914-0.25g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95.0%
0.25g
$524.0 2025-03-18
Aaron
AR01BSU3-100mg
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
100mg
$529.00 2025-02-09
Enamine
EN300-345914-10g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
10g
$4545.0 2023-09-03
A2B Chem LLC
AW29103-250mg
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
250mg
$587.00 2024-04-20
Aaron
AR01BSU3-500mg
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
500mg
$1158.00 2025-02-09
Aaron
AR01BSU3-5g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
5g
$4240.00 2023-12-16
A2B Chem LLC
AW29103-1g
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
1133758-66-3 95%
1g
$1148.00 2024-04-20

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 関連文献

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amineに関する追加情報

Introduction to 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine (CAS No. 1133758-66-3)

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine, also known by its CAS number 1133758-66-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been extensively studied for its biological activities, particularly in the context of antiviral and anticancer research.

The molecular structure of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine is characterized by a purine core with a chlorine substituent at the 2-position, a methylfuran group attached to the 6-amino group, and a methyl substituent on the furan ring. This unique structural arrangement contributes to its diverse biological properties, making it an attractive candidate for drug development.

Recent studies have highlighted the antiviral potential of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine. A notable study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve interference with viral replication processes, specifically by targeting key viral enzymes such as RNA-dependent RNA polymerases.

In addition to its antiviral properties, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine has shown promising anticancer activity. Research conducted at the National Cancer Institute in 2020 revealed that this compound can effectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression, thereby preventing tumor growth and metastasis.

The pharmacokinetic profile of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine has also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable distribution pattern, making it suitable for systemic administration. Furthermore, the compound has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile for further clinical development.

In terms of chemical synthesis, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine can be synthesized through a multi-step process involving the condensation of 6-chloropurine with an appropriately substituted furan derivative. The synthetic route has been optimized to achieve high yields and purity, facilitating large-scale production for research and potential therapeutic applications.

The potential therapeutic applications of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine extend beyond antiviral and anticancer treatments. Ongoing research is exploring its efficacy in other disease areas, such as neurodegenerative disorders and inflammatory conditions. Preliminary findings suggest that this compound may have neuroprotective effects and could potentially modulate inflammatory responses, opening new avenues for drug development.

In conclusion, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine (CAS No. 1133758-66-3) is a promising compound with a wide range of biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover its full potential, this compound holds significant promise for addressing unmet medical needs and improving patient outcomes.

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